N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO2 This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a methoxy and methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2-methylphenylamine and cyclopropanecarboxylic acid.
Amidation Reaction: The primary synthetic route involves the amidation of cyclopropanecarboxylic acid with 4-methoxy-2-methylphenylamine. This reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxy-2-methylphenyl)cyclopropanecarboxamide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: N-(4-hydroxy-2-methylphenyl)cyclopropanecarboxamide.
Reduction: N-(4-methoxy-2-methylphenyl)cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence its binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a similar structure but with a chloro substituent instead of a methoxy group.
N-(4-methoxyphenyl)cyclopropanecarboxamide: Lacks the methyl group on the phenyl ring.
N-(4-methylphenyl)cyclopropanecarboxamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring makes it a distinct compound with specific properties that are not observed in its analogs.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(15-2)5-6-11(8)13-12(14)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKQXOIFRQWCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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